
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide is an organic compound with the chemical formula C4H10N4O2 It is a derivative of hydrazine and is characterized by the presence of two dimethyl groups attached to the hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of dimethylhydrazine with phosgene, followed by the addition of ammonia. The reaction conditions typically require a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Dimethylhydrazine-1,2-dicarboxamide often involves the use of large-scale reactors and continuous flow processes. The raw materials, such as dimethylhydrazine and phosgene, are fed into the reactor, where they undergo a series of chemical reactions to produce the final compound. The process is carefully monitored to maintain optimal reaction conditions and ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Dimethylhydrazine-1,2-dicarboxamide involves its interaction with molecular targets and pathways within cells. It can act as a nucleophile, participating in various chemical reactions that modify biomolecules. The specific pathways and targets depend on the context of its use, such as in biological or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~1~,N~2~,N~2~-Tetramethylhydrazine-1,2-dicarboxamide: This compound has four methyl groups attached to the hydrazine moiety, making it more sterically hindered compared to N1,N~2~-Dimethylhydrazine-1,2-dicarboxamide.
Uniqueness
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its dimethyl groups provide steric hindrance and influence its interactions with other molecules, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
2937-76-0 |
|---|---|
Fórmula molecular |
C4H10N4O2 |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
1-methyl-3-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C4H10N4O2/c1-5-3(9)7-8-4(10)6-2/h1-2H3,(H2,5,7,9)(H2,6,8,10) |
Clave InChI |
KEVMLDYEYQYFSV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NNC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


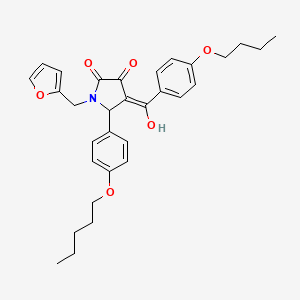
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide](/img/structure/B12005316.png)
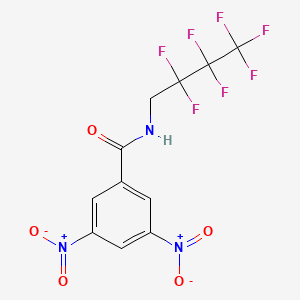


![1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate](/img/structure/B12005332.png)
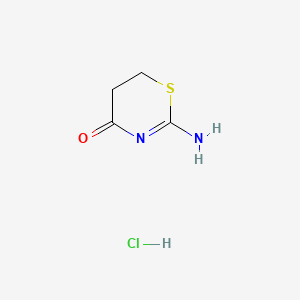
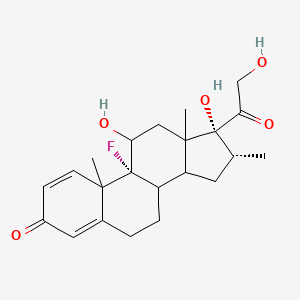
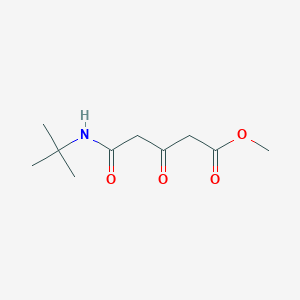


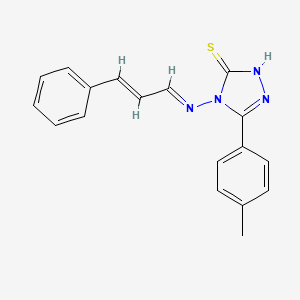

![(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005384.png)
